3,4,5-trimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
Description
The compound 3,4,5-trimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide features a benzo[d]thiazole core substituted at position 6 with a methylsulfonyl group (–SO₂CH₃) and a benzamide moiety at position 2 bearing 3,4,5-trimethoxy substituents. Spectral characterization includes:
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S2/c1-24-13-7-10(8-14(25-2)16(13)26-3)17(21)20-18-19-12-6-5-11(28(4,22)23)9-15(12)27-18/h5-9H,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNCGQUSQQFESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4,5-trimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : 306.38 g/mol
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 0.5 to 2.0 µM across different cell lines, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown effectiveness against a range of bacterial and fungal strains:
- Bacterial Strains : Staphylococcus aureus, Escherichia coli.
- Fungal Strains : Candida albicans.
The minimum inhibitory concentration (MIC) values were found to be as low as 32 µg/mL for certain strains, indicating strong antimicrobial potential .
Antiviral Activity
In addition to its anticancer and antimicrobial effects, this compound has shown promising antiviral activity. Research indicates that it can inhibit viral replication in vitro:
- Viruses Tested : Influenza virus and HIV.
- Results : The compound significantly reduced viral load at concentrations of around 1 µM in cell culture models .
Case Studies
- Antitumor Efficacy in Animal Models : In vivo studies using xenograft models have demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Tumor growth inhibition rates exceeded 70% in treated mice after four weeks of administration .
- Synergistic Effects with Other Drugs : Combination therapy studies revealed that when used alongside established chemotherapeutics like cisplatin, the compound enhanced the overall efficacy against resistant cancer cell lines, suggesting a potential role in combination therapy protocols .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is often influenced by their structural components. Key findings from SAR studies include:
Scientific Research Applications
Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and autoimmune diseases.
Methods of Application:
- Animal Models: Administered orally or intraperitoneally.
- Assessment Parameters: Cytokine levels, tissue inflammation, histopathological changes.
Results:
Studies indicate that this compound effectively reduces inflammation markers in animal models, supporting its potential as a therapeutic agent for inflammatory diseases.
Neuroprotective Effects
Research has shown that 3,4,5-trimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide may protect neurons from oxidative stress, making it relevant for neurodegenerative disorders like Alzheimer's disease.
Methods of Application:
- Animal Models: Administered to rats or mice.
- Assessment Parameters: Neuronal survival rates, oxidative stress markers, cognitive function tests.
Results:
The compound enhances cognitive performance and neuronal survival in stressed models, indicating its neuroprotective potential.
Anticancer Potential
The compound exhibits promising anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.
Methods of Application:
- In Vitro Studies: Cell culture experiments to assess cell viability.
- In Vivo Studies: Xenograft models to evaluate tumor size post-treatment.
Results:
Preliminary findings suggest that the compound significantly inhibits cancer cell proliferation and promotes programmed cell death.
Antimicrobial Activity
This compound has shown effectiveness against various bacterial and fungal pathogens.
Methods of Application:
- In Vitro Assays: Exposure of microbial cultures to the compound.
- Assessment Parameters: Minimum inhibitory concentration (MIC), zone of inhibition measurements.
Results:
The compound exhibits promising antimicrobial effects, making it a potential candidate for further investigation in infectious disease treatment.
Uniqueness
The combination of trimethoxybenzamide structure with the methylsulfonyl-substituted benzo[d]thiazole provides this compound with distinct biological interactions compared to simpler analogs like sulfanilamide or benzothiazole derivatives.
Comparison with Similar Compounds
Substituent Variations on the Benzo[d]thiazole Ring
Key Observations :
Variations in the Benzamide Moiety
Key Observations :
Yield Trends :
- Electron-withdrawing groups (e.g., –SO₂CH₃) may lower yields due to reduced reactivity, while methoxy substitutions generally afford moderate yields (40–55%) .
Q & A
Basic: What are the optimal synthetic routes for 3,4,5-trimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. For example:
- Step 1: Prepare the benzo[d]thiazole core via cyclization of substituted thioureas or coupling of 2-aminobenzothiazoles with carboxylic acid derivatives (e.g., via EDC/HOBt coupling) .
- Step 2: Introduce the methylsulfonyl group at position 6 using sulfonylation reagents (e.g., methanesulfonyl chloride in DCM with a base like triethylamine) .
- Step 3: Couple the 3,4,5-trimethoxybenzoyl moiety via amide bond formation. Reaction conditions (e.g., DCC/DMAP in anhydrous THF) must ensure minimal hydrolysis of the trimethoxy groups .
Characterization: - 1H/13C NMR confirms regioselectivity of substitution (e.g., methylsulfonyl integration at δ ~3.3 ppm) .
- HPLC-MS validates purity (>95%) and molecular ion peaks (e.g., m/z ~449.1 for the parent ion) .
Basic: How is structural elucidation performed to distinguish between positional isomers in this compound?
Methodological Answer:
- NMR Analysis: Compare aromatic proton splitting patterns. For instance, the benzo[d]thiazole’s H-5 and H-7 protons exhibit distinct coupling constants (e.g., J = 8.5 Hz for adjacent substituents) .
- IR Spectroscopy: Confirm sulfonyl group presence via strong S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .
- X-ray Crystallography: Resolves ambiguities in substituent positioning (e.g., confirming methylsulfonyl orientation at C-6) .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s bioactivity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified methoxy groups (e.g., replacing 3,4,5-trimethoxy with 3,4-dimethoxy) to assess impact on biological targets (e.g., COX-2 inhibition) .
- Pharmacophore Modeling: Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding between the sulfonyl group and Arg513 in enzyme active sites) .
- Data Validation: Compare IC50 values across analogs to isolate substituent-specific effects (e.g., EC50 shifts from 1.2 µM to 5.8 µM upon methoxy removal) .
Advanced: How can researchers resolve contradictions in reported mechanism-of-action data for this compound?
Methodological Answer:
- Target Deconvolution: Use chemoproteomics (e.g., activity-based protein profiling) to identify off-target binding .
- Kinetic Assays: Perform time-dependent inhibition studies (e.g., pre-incubating compound with enzymes to distinguish competitive vs. non-competitive inhibition) .
- Cross-Validation: Replicate conflicting studies under identical conditions (e.g., pH, temperature) to isolate experimental variables .
Advanced: What computational methods predict the compound’s metabolic stability and potential toxicity?
Methodological Answer:
- In Silico Tools: Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate CYP450 inhibition risks and metabolic pathways (e.g., demethylation of methoxy groups) .
- MD Simulations: Model interactions with hepatic enzymes (e.g., CYP3A4) to predict oxidation sites .
- Experimental Cross-Check: Validate predictions with microsomal stability assays (e.g., t1/2 < 30 min indicates rapid hepatic clearance) .
Advanced: How is HPLC method development optimized for purity analysis of this compound?
Methodological Answer:
- Column Selection: Use C18 columns with 3.5 µm particle size for high resolution .
- Mobile Phase: Gradient elution with 0.1% formic acid in acetonitrile/water (40:60 to 90:10 over 20 min) separates impurities (e.g., des-methylsulfonyl byproduct at Rt 12.3 min) .
- Detection: UV at 254 nm (for aromatic systems) and MS/MS for trace impurity identification (e.g., m/z 375.0 for hydrolyzed derivatives) .
Advanced: What formulation strategies address the compound’s poor aqueous solubility?
Methodological Answer:
- Nanoparticle Encapsulation: Use PLGA nanoparticles (e.g., 150 nm size via solvent evaporation) to enhance bioavailability .
- Co-Crystallization: Screen with co-formers (e.g., succinic acid) to improve dissolution rates (e.g., 2.5-fold increase in PBS solubility) .
- Surfactant Systems: Employ Poloxamer 407 micelles (critical micelle concentration ~0.03% w/v) for in vivo delivery .
Advanced: How can researchers evaluate synergistic effects with other bioactive molecules?
Methodological Answer:
- Isobologram Analysis: Combine with NSAIDs (e.g., celecoxib) at fixed ratios to calculate combination indices (CI < 1 indicates synergy) .
- Transcriptomics: Profile gene expression (e.g., RNA-seq) to identify pathways modulated by combination therapy (e.g., downregulation of TNF-α and IL-6) .
Advanced: What experimental designs mitigate discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- PK/PD Modeling: Integrate plasma concentration-time profiles with tissue distribution data to adjust dosing regimens .
- 3D Cell Models: Use spheroids or organoids to mimic in vivo tumor microenvironments (e.g., hypoxic core effects on drug penetration) .
- Metabolite Tracking: Quantify active metabolites (e.g., demethylated derivatives) in plasma via LC-MS/MS .
Advanced: How is catalytic efficiency improved in large-scale synthesis of this compound?
Methodological Answer:
- Flow Chemistry: Optimize amide coupling in continuous flow reactors (residence time <10 min, 80°C) to reduce side reactions .
- Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenolysis steps (e.g., deprotection of benzyl groups with >90% yield) .
- Process Analytical Technology (PAT): Use inline FTIR to monitor reaction progress and automate reagent addition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
